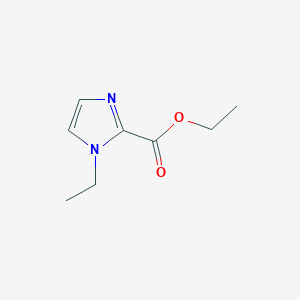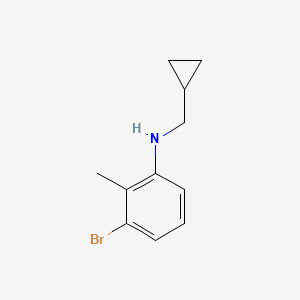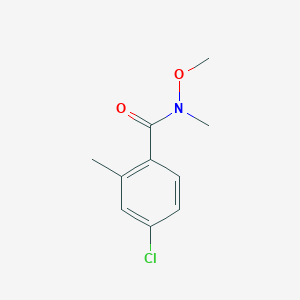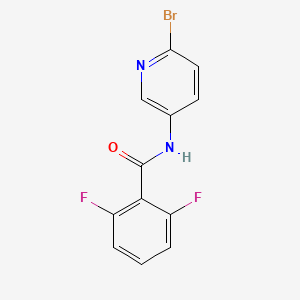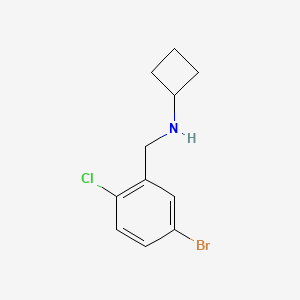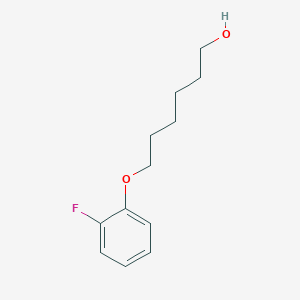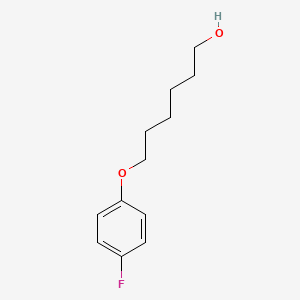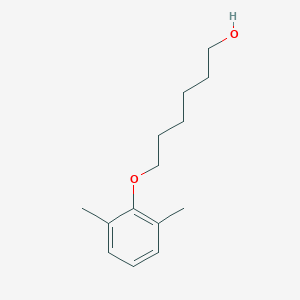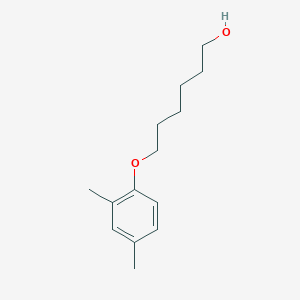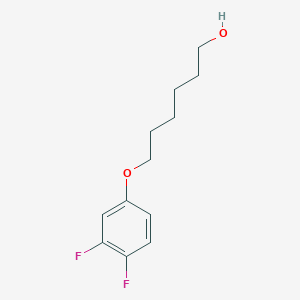
5-Chloro-N-cyclopentylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-cyclopentylpyrazine-2-carboxamide: is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group at the 5-position, a cyclopentyl group attached to the nitrogen atom, and a carboxamide group at the 2-position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-cyclopentylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones or α-hydroxyketones.
Introduction of the Chloro Group: Chlorination of the pyrazine ring at the 5-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions, where a cyclopentylamine reacts with a suitable leaving group on the pyrazine ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazine derivative with an appropriate amide-forming reagent, such as carbonyldiimidazole or acyl chlorides.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly and safe.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of cyclopentanone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation Products: Cyclopentanone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-Chloro-N-cyclopentylpyrazine-2-carboxamide serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology:
Biological Activity Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine:
Drug Development: Due to its unique structure, it is explored as a potential lead compound in the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-Chloro-N-cyclopentylpyrazine-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes essential for cell wall synthesis or DNA replication.
Comparaison Avec Des Composés Similaires
5-Chloro-N-phenylpyrazine-2-carboxamide: Similar structure but with a phenyl group instead of a cyclopentyl group.
5-Chloro-N-methylpyrazine-2-carboxamide: Similar structure but with a methyl group instead of a cyclopentyl group.
5-Chloro-N-cyclohexylpyrazine-2-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness:
Cyclopentyl Group: The presence of the cyclopentyl group in 5-Chloro-N-cyclopentylpyrazine-2-carboxamide imparts unique steric and electronic properties, which can influence its reactivity and biological activity.
Chloro Substitution: The chloro group at the 5-position can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
5-chloro-N-cyclopentylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c11-9-6-12-8(5-13-9)10(15)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRAROSLRREZGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
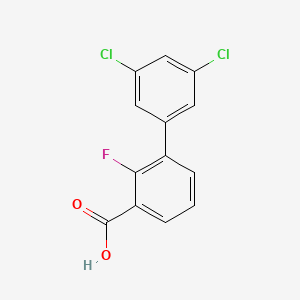
![6-[2-(Trifluoromethoxy)phenoxy]hexan-1-ol](/img/structure/B8015905.png)
